1H-Pyrrole-2-carbohydrazide is a highly versatile, bifunctional building block characterized by a reactive carbohydrazide moiety and a strongly hydrogen-bond-donating pyrrole ring. In industrial and advanced laboratory procurement, it is primarily sourced for the synthesis of active pharmaceutical ingredients (such as NLRP3 inflammasome inhibitors and antitubercular agents), advanced fluorophores (like BOAPY chromophores), and supramolecular coordination complexes. Unlike standard aliphatic or simple aromatic hydrazides, the presence of the pyrrolic N-H group enables robust intermolecular hydrogen bonding, leading to high thermal stability (melting point >227 °C) and highly predictable solid-state packing. This makes it a critical raw material for workflows requiring precise structural control, rigid coordination geometries, and specific pharmacophoric hydrogen-bond donor interactions .
Procurement teams and synthetic chemists might consider furan-2-carbohydrazide or thiophene-2-carbohydrazide as structural analogs or cheaper in-class substitutes. However, generic substitution fails because these chalcogen-based heterocycles lack the secondary amine (N-H) donor on the ring. The absence of this N-H group drastically alters the compound's physical and chemical behavior: it eliminates the ability to form 3D supramolecular hydrogen-bonded grids, resulting in significantly lower thermal stability (e.g., furan-2-carbohydrazide melts at ~76 °C compared to >227 °C for the pyrrole analog). Furthermore, in medicinal chemistry and coordination chemistry, substituting the pyrrole ring with furan or thiophene eliminates a critical hydrogen-bond donor required for target protein binding in dynamic combinatorial libraries and alters the coordination sphere when complexing with metalloids like boron in fluorescent probe synthesis [1].
The presence of the pyrrole N-H group allows 1H-pyrrole-2-carbohydrazide to form extensive intermolecular N-H···N and N-H···O hydrogen bonds, creating a robust supramolecular grid in the solid state. This results in a melting point of 227–238 °C. In contrast, furan-2-carbohydrazide and thiophene-2-carbohydrazide, which lack the ring H-bond donor, exhibit much lower melting points (~76 °C and ~136 °C, respectively) and dramatically different solubility profiles [1].
| Evidence Dimension | Melting point and solid-state thermal stability |
| Target Compound Data | 1H-pyrrole-2-carbohydrazide (Melting point: 227–238 °C) |
| Comparator Or Baseline | Furan-2-carbohydrazide (Melting point: ~76 °C) |
| Quantified Difference | >150 °C higher thermal stability for the pyrrole analog |
| Conditions | Standard atmospheric pressure, solid-state characterization |
High thermal stability and predictable supramolecular packing are critical for co-crystal engineering and high-temperature synthetic downstream processes.
1H-pyrrole-2-carbohydrazide is a highly efficient precursor for the synthesis of advanced thienopyrrolotriazinacetamide skeletons, which are potent NLRP3 inflammasome inhibitors. In standardized coupling and cyclization protocols, the pyrrole-2-carbohydrazide intermediate is generated and utilized with exceptional efficiency, achieving yields of 93.8%. The specific geometry and electronic properties of the pyrrole ring are strictly required to block the UHRF1-H3K9ME3 interaction, a mechanism that cannot be replicated by aliphatic hydrazides or simple benzohydrazides[1].
| Evidence Dimension | Synthetic yield and structural necessity for target scaffold |
| Target Compound Data | 1H-pyrrole-2-carbohydrazide (Yields 93.8% in intermediate formation) |
| Comparator Or Baseline | Non-pyrrolic hydrazides (Fail to form the required thienopyrrolotriazinacetamide pharmacophore) |
| Quantified Difference | Enables the specific formation of the active anti-inflammatory scaffold with >93% efficiency |
| Conditions | General procedure for hydrazide synthesis and subsequent cyclization in medicinal chemistry workflows |
Procurement of this exact compound is mandatory for drug discovery pipelines targeting the NLRP3 inflammasome via pyrrole-fused triazinone derivatives.
In the development of BODIPY-like highly fluorescent chromophores, 1H-pyrrole-2-carbohydrazide demonstrates excellent processability in two-step, one-pot condensation reactions with formylpyrroles followed by boron complexation. It successfully yields unsymmetrical bis(BF2) pyrrolyl-acylhydrazone (BOAPY) complexes in 41–53% yields. While thiophene-2-carbohydrazide can also be used, the pyrrole derivative provides a unique N-N-B coordination environment that fundamentally alters the photophysical properties (emission wavelength and quantum yield) of the resulting fluorophore, making it an indispensable building block for specific optical tuning [1].
| Evidence Dimension | One-pot synthesis yield and coordination environment |
| Target Compound Data | 1H-pyrrole-2-carbohydrazide (Yields BOAPYs with specific N-N-B coordination in up to 53% yield) |
| Comparator Or Baseline | Thiophene-2-carbohydrazide (Yields BOAPYs with S-heteroatom electronics) |
| Quantified Difference | Provides a distinct nitrogen-based coordination sphere necessary for specific fluorescence tuning |
| Conditions | Condensation with formylpyrroles followed by reaction with BF3·OEt2 in 1,2-dichloroethane |
Essential for materials scientists and chemical biologists who require precise electronic tuning of fluorescent probes that sulfur or oxygen analogs cannot provide.
Where this compound is the right choice for medicinal chemistry pipelines requiring the construction of thienopyrrolotriazinacetamide scaffolds, leveraging its high coupling yields (>93%) and essential pyrrole pharmacophore [1].
Where researchers need to synthesize unsymmetrical bis(BF2) pyrrolyl-acylhydrazone chromophores. The pyrrole N-H provides a specific coordination environment for boron, enabling precise tuning of photophysical properties [2].
Where materials scientists require a rigid, high-melting-point (>227 °C) building block capable of forming extensive 3D hydrogen-bonded networks (N-H···N and N-H···O) that furan or thiophene analogs cannot achieve[3].